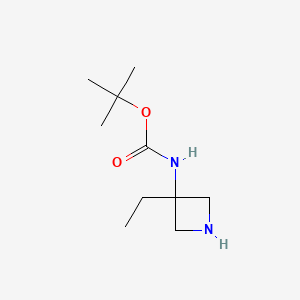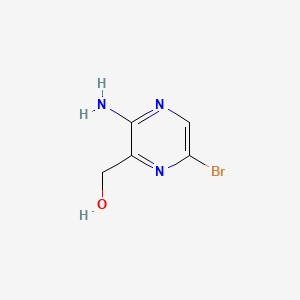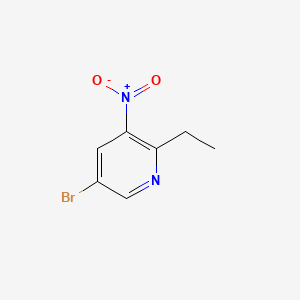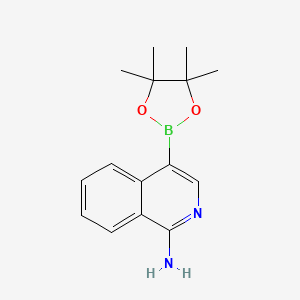
2-Chloro-5-iodobenzyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chloride in Soils and Plant Uptake
Chlorine, primarily in the form of chloride ions, is essential for plant life. It plays a significant role in osmoregulation and turgor pressure maintenance in plant cells. Chloride ions are involved in the regulation of enzyme activities and are key for the stabilization of membrane potential and intracellular pH gradients. The mobility of chloride within the plant and its uptake through the roots highlight the biogeochemical cycle of chlorine in nature and its importance in agriculture and environmental science (White & Broadley, 2001).
Impact of Chloride on Water Treatment Processes
Chloride ions play a pivotal role in water treatment processes, impacting the efficacy of advanced oxidation processes (AOPs). Chloride ions can react with oxidants, forming chlorine radicals that participate in the degradation of organic pollutants. This reactivity is crucial for understanding water purification technologies and environmental engineering practices (Oyekunle et al., 2021).
Chlorine Isotope Effects in Chemical Reactions
The study of chlorine isotopes provides insights into the mechanisms of organic reactions, including elimination and nucleophilic substitution reactions. This knowledge is fundamental for organic chemistry, aiding in the design of synthetic pathways and the understanding of reaction mechanisms (Sicińska et al., 2005).
Thermal Degradation of Poly(vinyl chloride)
Research into the thermal degradation of poly(vinyl chloride) (PVC) uncovers the pathways leading to dehydrochlorination and the formation of conjugated polyene sequences. These findings are crucial for the plastics industry, recycling processes, and environmental sustainability efforts (Starnes, 2002).
Occurrence and Toxicity of Triclosan and By-products
Investigations into the occurrence, toxicity, and degradation pathways of triclosan, a chlorinated aromatic compound, shed light on the environmental impact of chlorinated organic compounds. Understanding the fate of such compounds in aquatic environments informs environmental health and safety guidelines (Bedoux et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-chloro-2-(chloromethyl)-4-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEZTINTXWCTDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B582372.png)
![(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B582374.png)






![Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B582385.png)





